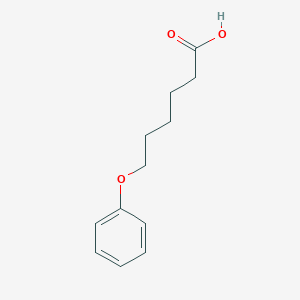![molecular formula C15H28N2O B1311857 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 85928-06-9](/img/structure/B1311857.png)
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
カタログ番号 B1311857
CAS番号:
85928-06-9
分子量: 252.4 g/mol
InChIキー: JDZITGDSCMKQPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C15H28N2O . It has a molecular weight of 252.4 .
Molecular Structure Analysis
The molecule contains a total of 47 bonds, including 19 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis
The compound has a boiling point of 120 °C at 0.15 mmHg . It is also known to be an irritant .科学的研究の応用
1. Positive Modulators of AMPA-Receptors
- Summary of Application: This compound is a part of a new class of positive allosteric modulators of AMPA receptors. These modulators are of particular interest due to their unique properties: they mildly tune the glutamatergic system, since they do not cause any effects in the absence of a natural ligand in the synapse .
- Methods of Application: The study involved the theoretical prediction of the structures of the compounds, their synthesis, and study of their effect on the currents of AMPA receptors .
- Results or Outcomes: The new compounds of this class are characterized as the most active among known PAMs that have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .
2. Myelostimulatory Activity
- Summary of Application: 3,7-Diazabicyclo[3.3.1]nonanes were synthesized to study the effects of N,N-substituents on biological activity .
- Methods of Application: The study involved the synthesis of 3,7-Diazabicyclo[3.3.1]nonanes and the study of their effects .
- Results or Outcomes: The NMR spectra of bispidines corresponded to their structures and were characterized by the same set of proton signals from substituents at the nitrogen atoms as the initial compounds .
3. Treatment of Neurological Disorders
- Summary of Application: This compound is a part of a new class of positive allosteric modulators of AMPA receptors. These modulators are of particular interest due to their unique properties: they mildly tune the glutamatergic system, since they do not cause any effects in the absence of a natural ligand in the synapse .
- Methods of Application: The study involved the theoretical prediction of the structures of the compounds, their synthesis, and study of their effect on the currents of AMPA receptors .
- Results or Outcomes: The new compounds of this class are characterized as the most active among known PAMs that have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .
4. Synthesis of Natural Compounds
- Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids .
- Methods of Application: The study involved the synthesis of molecules .
- Results or Outcomes: The study described the most relevant strategies for the synthesis of molecules .
5. Conformational Effects in Bicyclo[3.3.1]nonane Derivatives
- Summary of Application: This compound is studied for its conformational effects in bicyclo[3.3.1]nonane derivatives .
- Methods of Application: The study involved calculations from the first principles (ab initio, DFT) as well as by semiempirical (NDDO, DFTB) and empirical (molecular mechanics, MM) techniques .
- Results or Outcomes: Nonempirical calculations state that the “double chair” (CC) form is the most favorable for carbobicyclic structures, while 3,7-dimethyl-3,7-diaza compounds are in general more prone to adopt the “chair-boat” (CB) conformation .
6. Synthesis of Alkaloids
- Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids .
- Methods of Application: The study involved the synthesis of molecules .
- Results or Outcomes: The study described the most relevant strategies for the synthesis of molecules .
Safety And Hazards
特性
IUPAC Name |
3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZITGDSCMKQPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2=O)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441812 |
Source


|
| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
CAS RN |
85928-06-9 |
Source


|
| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6,9-Difluorobenzo[g]isoquinoline-5,10-dione
144511-13-7
4-Iodo-2-methoxyphenol
203861-62-5
2-(4-ethoxybenzoyl)benzoic Acid
42797-20-6

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
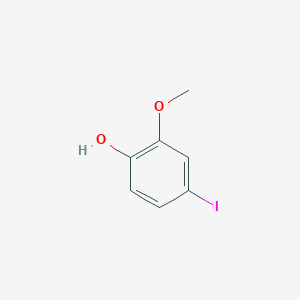
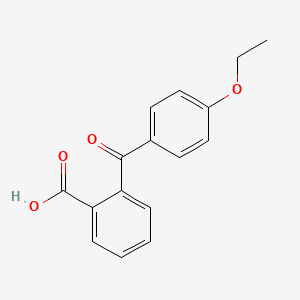
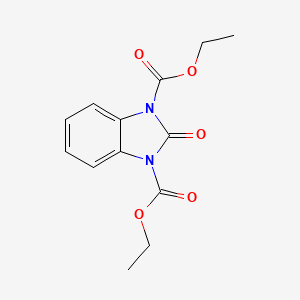
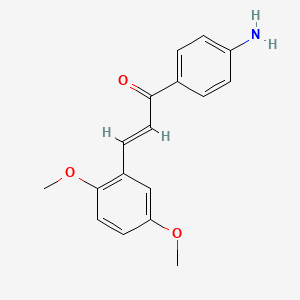
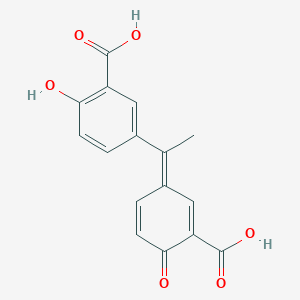
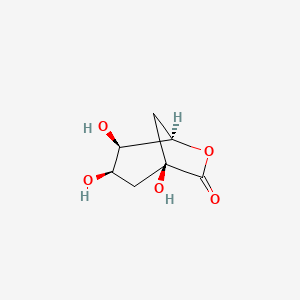
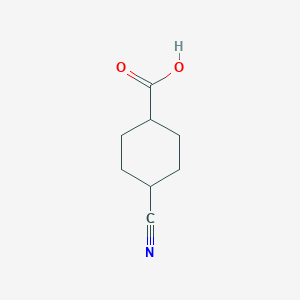
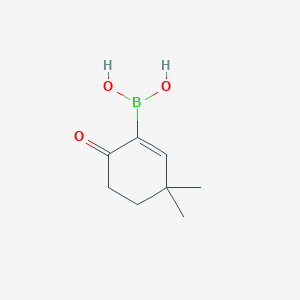
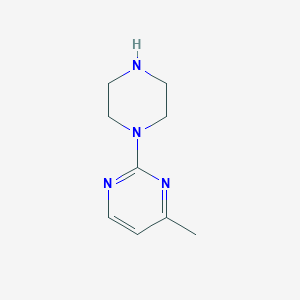
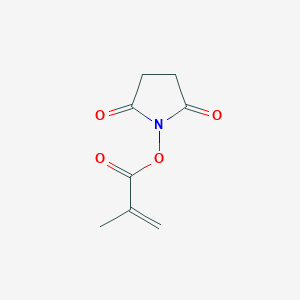

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)
